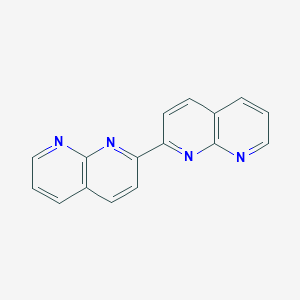

2,2'-Bi(1,8-naphthyridine)

Vue d'ensemble

Description

2,2’-Bi(1,8-naphthyridine) is a compound with the molecular formula C16H10N4 . It is also known by other names such as binaphthyridine . The molecular weight of this compound is 258.28 g/mol . It is a class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

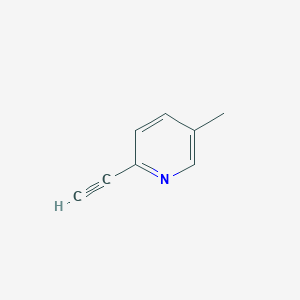

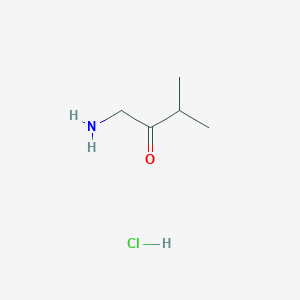

The synthesis of 1,8-naphthyridines has been a subject of interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 2,2’-Bi(1,8-naphthyridine) consists of a fused system of two pyridine rings . The InChIKey of the compound is OGSULPWGXWPZOJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Divergent reactivity was seen when using acrolein, and an alternative method was developed to give access to 2-vinyl-1,8-naphthyridine in high yield, and an assessment of addition reactions to 2-vinyl-1,8-naphthyridine was performed .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 51.6 Ų and a complexity of 302 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound is canonicalized .Applications De Recherche Scientifique

Crystal Structure Analysis

The compound has been used in the study of bifurcated halogen bonds in crystal structures. A recent study investigated the crystal structure of the cocrystal between 2,2’-bi(1,8-naphthyridine) and 1,2-diiodotetrafluoro-benzene .

Synthesis of Heterocyclic Compounds

1,8-Naphthyridines, including 2,2’-bi(1,8-naphthyridine), have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Antimicrobial Applications

1,8-Naphthyridine derivatives, including 2,2’-bi(1,8-naphthyridine), have shown significant antimicrobial activities .

Antiviral Applications

These compounds have also demonstrated potential antiviral activities .

Anticancer Applications

1,8-Naphthyridine derivatives have been studied for their potential anticancer properties .

Anti-Inflammatory and Analgesic Applications

These compounds have shown potential anti-inflammatory and analgesic activities .

Neurological Disorder Treatment

1,8-Naphthyridine derivatives have exhibited potential applications in neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .

Material Science Applications

This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Mécanisme D'action

Target of Action

2,2’-Bi(1,8-naphthyridine) is a nitrogen-containing heterocyclic compound 1,8-naphthyridine derivatives have been shown to have diverse biological activities and excellent antimicrobial properties .

Mode of Action

It’s known that 1,8-naphthyridine derivatives exhibit a variety of biological activities

Biochemical Pathways

Given the diverse biological activities of 1,8-naphthyridine derivatives , it can be inferred that multiple pathways could potentially be affected

Result of Action

While the direct antibacterial activity of 1,8-naphthyridine derivatives, including 2,2’-Bi(1,8-naphthyridine), may not be significant (MIC ≥ 1.024 µg/mL), these compounds have been shown to enhance the activity of certain antibiotics . They can decrease the minimum inhibitory concentration (MIC) of fluoroquinolones, indicating that a synergistic effect is obtained from the association of the compounds .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

The broad spectrum of activities of 1,8-naphthyridine derivatives has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

Propriétés

IUPAC Name |

2-(1,8-naphthyridin-2-yl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c1-3-11-5-7-13(19-15(11)17-9-1)14-8-6-12-4-2-10-18-16(12)20-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSULPWGXWPZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C3=NC4=C(C=CC=N4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525809 | |

| Record name | 2,2'-Bi-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bi(1,8-naphthyridine) | |

CAS RN |

69110-33-4 | |

| Record name | 2,2'-Bi-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

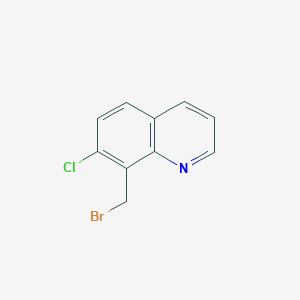

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)